molecular formula C21H26O3 B14723693 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate CAS No. 5436-63-5

1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate

Cat. No.: B14723693
CAS No.: 5436-63-5
M. Wt: 326.4 g/mol
InChI Key: FCAYWXFELFRLKO-UHFFFAOYSA-N
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Description

1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate is a chemical compound with the molecular formula C21H26O3 It is known for its unique structure, which includes a phenylacetate group attached to a propan-2-yl group, which is further connected to a butan-2-yl substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate typically involves the esterification of phenylacetic acid with 1-[2-(butan-2-yl)phenoxy]propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Butan-2-yl)phenoxy]propan-2-yl pentanoate
  • 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate

Uniqueness

1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylacetate group with a butan-2-yl substituted phenoxy group makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

5436-63-5

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-(2-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate

InChI

InChI=1S/C21H26O3/c1-4-16(2)19-12-8-9-13-20(19)23-15-17(3)24-21(22)14-18-10-6-5-7-11-18/h5-13,16-17H,4,14-15H2,1-3H3

InChI Key

FCAYWXFELFRLKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(C)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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